molecular formula C18H19Cl2N3S B3683942 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide

Cat. No.: B3683942
M. Wt: 380.3 g/mol
InChI Key: FXAZPIKEXPVGPQ-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 5-chloro-2-methylphenylamine with 3-chlorophenyl isothiocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions may target the carbothioamide group, converting it to a corresponding amine.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit certain enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide
  • N-(3-chlorophenyl)piperazine-1-carbothioamide
  • 4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide

Uniqueness

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the carbothioamide group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3S/c1-13-5-6-15(20)12-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-14(19)11-16/h2-6,11-12H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAZPIKEXPVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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